Diaminomaleonitrile

Description

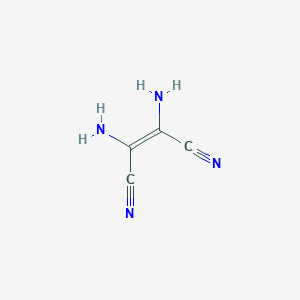

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2,3-diaminobut-2-enedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3(7)4(8)2-6/h7-8H2/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZSNGJNFHWQDC-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C#N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(\C#N)/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | diaminomaleonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diaminomaleonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024923 | |

| Record name | DAMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diaminomaleonitrile is a brown powder. (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1187-42-4, 18514-52-8 | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diaminomaleonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminomaleonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMINOMALEONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedinitrile, 2,3-diamino-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DAMN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diaminomaleonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOMALEONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8C63N8TWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

352 to 365 °F (NTP, 1992) | |

| Record name | DIAMINOMALEONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20107 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Prebiotic Genesis of Nucleobases from Diaminomaleonitrile: A Technical Guide

Introduction

In the quest to unravel the origins of life, the prebiotic synthesis of nucleic acid bases stands as a cornerstone of chemical evolution research. Among the plausible precursors on a primordial Earth, diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), has emerged as a molecule of significant interest. Its formation from the oligomerization of HCN, a compound believed to be abundant in the early terrestrial environment, positions DAMN as a critical starting point for the synthesis of the informational building blocks of life. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis of purine and pyrimidine nucleobases from DAMN, summarizing key reaction pathways, quantitative data, and detailed experimental protocols.

Part 1: The Synthesis of Purine Nucleobases from this compound

The role of DAMN as a precursor to purine nucleobases is well-established, proceeding through a key intermediate, 4-amino-1H-imidazole-5-carbonitrile (AICN). This transformation is initiated by photochemical processes, followed by thermal reactions to yield the final purine structures.

Reaction Pathways

The primary pathway for purine synthesis from DAMN involves a two-stage process:

-

Photochemical Formation of 4-amino-1H-imidazole-5-carbonitrile (AICN): this compound (cis-DAMN) undergoes photoisomerization to diaminofumaronitrile (trans-DAMN) upon exposure to UV light. Subsequent UV irradiation of trans-DAMN induces cyclization to form the crucial imidazole intermediate, AICN.[1][2]

-

Thermal Conversion of AICN to Purines: AICN serves as a scaffold for the formation of the second ring of the purine structure. This is typically achieved through thermal condensation with other small molecules readily available in a prebiotic environment, such as formamide, ammonium formate, or guanidine. Reaction with formamide or ammonium formate leads to adenine, while reaction with guanidine can produce 2,6-diaminopurine and subsequently guanine through hydrolysis.

Quantitative Data for Purine Synthesis

The yields of purine nucleobases from DAMN and its derivatives are influenced by various factors, including the energy source (thermal or microwave), reaction time, and the presence of other reagents. The following table summarizes key quantitative data from prebiotic simulation experiments.

| Product | Starting Material(s) | Reaction Conditions | Yield | Reference(s) |

| Adenine | This compound (DAMN), Formamide, Ammonium Formate | Sealed tube, 150°C, 5 hours | 48.4% | [1] |

| 2,6-Diaminopurine Analogues | Aminoimidazole Carbonitrile Derivatives, Guanidine Carbonate | Solvent-free, Microwave (150 W), 250°C, 2 minutes | 45-65% | |

| Guanine Analogues | Aminoimidazole Carbonitrile Derivatives, Urea | Solvent-free, Microwave (150 W), 250°C, 2 minutes | 40-60% |

Experimental Protocols

This protocol describes the thermal synthesis of adenine from DAMN in a formamide-rich environment.

Materials:

-

This compound (DAMN)

-

Formamide

-

Ammonium formate

-

Sealed reaction tube or autoclave

-

Heating apparatus (oven or sand bath)

-

Analytical equipment (e.g., HPLC, TLC)

Procedure:

-

Prepare a mixture of this compound (1.0 g), formamide (50 g), and ammonium formate (5 g).

-

Transfer the mixture to a sealable reaction tube.

-

Heat the sealed tube at 150°C for 5 hours.

-

After cooling, the resulting mixture can be analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the adenine produced.[1]

This protocol outlines a microwave-assisted synthesis of purine analogues from aminoimidazole carbonitrile intermediates, which are derived from HCN oligomers like aminomalononitrile and are structurally related to AICN from DAMN.

Materials:

-

Aminoimidazole carbonitrile derivatives

-

Guanidine carbonate (for diaminopurine) or Urea (for guanine)

-

Microwave reactor

-

Silica gel for chromatography

-

Analytical equipment (NMR, MS)

Procedure:

-

In a microwave-safe vessel, mix the aminoimidazole carbonitrile derivative (0.80 mmol) with either guanidine carbonate (1.60 mmol) for diaminopurine synthesis or urea (1.60 mmol) for guanine synthesis.

-

The reaction is performed under solvent-free conditions.

-

Irradiate the mixture with microwaves (e.g., 150 W, 250 psi) at 250°C for 2 minutes.

-

The crude product is then purified by silica gel chromatography.

-

The final products can be further derivatized (e.g., by hydrolysis with NaOH) and characterized by NMR and mass spectrometry.

Part 2: The Challenge of Pyrimidine Synthesis from this compound

In contrast to the well-defined pathways for purine synthesis, the direct formation of pyrimidine nucleobases (cytosine, uracil, and thymine) from DAMN is not well-documented in current scientific literature. While HCN is a known precursor to both purines and pyrimidines, the specific role of its tetramer, DAMN, appears to be primarily directed towards imidazole and subsequent purine formation.[2]

Plausible Alternative Prebiotic Pathways to Pyrimidines

In a prebiotic environment rich in HCN and its oligomers, other pathways for pyrimidine synthesis would likely have been active. A prominent and experimentally supported route involves the reaction of cyanoacetaldehyde with urea or guanidine.[3] Cyanoacetaldehyde is a plausible prebiotic molecule formed from cyanoacetylene, which in turn can be generated from the action of electric discharges on mixtures of methane and nitrogen.[4]

Quantitative Data for an Alternative Pyrimidine Synthesis

The "drying lagoon" model of prebiotic synthesis, which involves the evaporation of dilute solutions to concentrate reactants, has been shown to be effective for pyrimidine formation.

| Product | Starting Material(s) | Reaction Conditions | Yield | Reference(s) |

| 2,4-Diaminopyrimidine | Cyanoacetaldehyde, Guanidine hydrochloride | Concentrated solution (drying lagoon model) | 40-85% | [3] |

| 2,4-Diaminopyrimidine | Cyanoacetaldehyde, Guanidine hydrochloride, NaCl | Evaporation of dilute solution over time (dry-down experiment) | 1-7% | [3] |

Experimental Protocol for 2,4-Diaminopyrimidine Synthesis

This protocol is based on a "drying lagoon" model for the synthesis of a pyrimidine precursor.

Materials:

-

Cyanoacetaldehyde

-

Guanidine hydrochloride

-

Sodium chloride (NaCl)

-

Evaporation apparatus

-

Analytical equipment (e.g., HPLC)

Procedure:

-

Prepare a dilute aqueous solution of cyanoacetaldehyde, guanidine hydrochloride, and 0.5 M NaCl.

-

Allow the solution to evaporate over a period of several hours to days, simulating a drying lagoon environment.

-

The resulting residue contains 2,4-diaminopyrimidine.

-

The product can be redissolved and analyzed by HPLC for identification and quantification.

-

Subsequent hydrolysis of 2,4-diaminopyrimidine can lead to the formation of cytosine and uracil.[3]

Conclusion

This compound, a stable tetramer of hydrogen cyanide, stands as a robust precursor for the prebiotic synthesis of purine nucleobases. Photochemical and thermal reactions provide a plausible and experimentally supported pathway to adenine and other purines through the key intermediate 4-amino-1H-imidazole-5-carbonitrile. However, the direct involvement of DAMN in the formation of pyrimidine nucleobases remains an open area of research. Alternative prebiotic pathways, utilizing other HCN-derived molecules like cyanoacetaldehyde, offer a compelling explanation for the origin of pyrimidines in a similar primordial chemical landscape. The divergence in the synthetic routes for purines and pyrimidines from HCN oligomers has significant implications for understanding the composition of the first genetic polymers and the emergence of the RNA world. Further research into the reactivity of DAMN with small, nitrogen-containing molecules under various prebiotic conditions is crucial to fully elucidate the origins of the building blocks of life.

References

- 1. benchchem.com [benchchem.com]

- 2. HCN: a plausible source of purines, pyrimidines and amino acids on the primitive earth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Prebiotic Keystone: A Technical Guide to the History and Discovery of Diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, holds a pivotal position in the landscape of prebiotic chemistry and organic synthesis. This technical guide provides a comprehensive overview of the history, discovery, and chemical significance of this multifaceted molecule. It details the key milestones in its identification, from its initial isolation as an amorphous polymer to the definitive elucidation of its structure. This document presents detailed experimental protocols for its synthesis, quantitative data on its formation and its role as a precursor to essential biomolecules, and a discussion of its proposed role in the origin of life. The information is tailored for researchers, scientists, and drug development professionals, offering a foundational understanding of DAMN's properties and its potential in various scientific endeavors.

A Historical Odyssey: The Unraveling of this compound's Identity

The scientific journey to understand this compound began in 1873 with the observation of a black, solid material resulting from the polymerization of hydrogen cyanide (HCN).[1] Initially, this substance was simply recognized as a polymer of HCN with the empirical formula (HCN)x.[1] It took half a century before, in 1923, ebullioscopy (boiling point elevation) experiments identified this polymer as a tetramer, (HCN)₄.[1]

A crucial step in elucidating its precise molecular structure came in 1928 when a reaction with glyoxal yielded 2,3-diaminopyrazine, indicating a cis-configuration of the amino groups.[1] However, it was not until 1955 that the full and correct structure was unequivocally established as this compound, distinguishing it from its isomer, aminoiminosuccinonitrile.[1] This discovery opened the door to understanding its unique reactivity and its potential as a precursor in the synthesis of a wide array of heterocyclic compounds.[2]

Since the 1960s, this compound has been a central molecule in theories of abiogenesis, the process by which life arises from non-living matter.[1] Its proposed role as a key intermediate in the prebiotic synthesis of nucleobases, the building blocks of RNA and DNA, has fueled extensive research into its formation and reactivity under conditions mimicking the early Earth.[1] The prevalence of hydrogen cyanide in interstellar space and comets has led to the hypothesis that DAMN and its polymers may have been present on the primordial Earth, delivered by extraterrestrial bodies.[1]

Physicochemical Properties of this compound

This compound is a brown crystalline powder with a melting point of 178-179 °C.[3] It is sensitive to prolonged exposure to air and light.[3][4] Its solubility in water is approximately 5 g/L at 25 °C.[3] It exhibits solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), with limited solubility in less polar solvents like diethyl ether and dioxane, and it is insoluble in benzene, acetone, and xylene.[3][5]

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄ | [4] |

| Molar Mass | 108.10 g/mol | [4] |

| Appearance | Brown crystalline powder | [3][4] |

| Melting Point | 178-179 °C (decomposes) | [6] |

| Solubility in Water | 5 g/L (25 °C) | [3] |

| pKa | -2.77 (Predicted) | [6] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of DAMN shows characteristic bands for N-H stretching of the amino groups, C≡N stretching of the nitrile groups, and C=C stretching of the central alkene unit.[7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum typically shows a broad singlet for the amino protons.[8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum displays signals for the nitrile carbons and the sp² carbons of the double bond.[8]

-

UV-Visible Spectroscopy: In acetonitrile, DAMN exhibits a UV absorption maximum.[5] Photochemical studies often utilize specific wavelengths to induce isomerization to diaminofumaronitrile.[9]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the oligomerization of hydrogen cyanide or the chemical transformation of related precursors.

Synthesis from Aminomalononitrile p-Toluenesulfonate and Sodium Cyanide

This laboratory-scale synthesis provides a convenient route to DAMN, avoiding the direct handling of highly toxic hydrogen cyanide gas.[10]

Experimental Protocol:

-

A suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water is cooled to 0°C in an ice bath with stirring.

-

A solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water is added to the suspension.

-

After one minute of stirring, the precipitated product is collected by filtration and washed with 20 ml of ice-cold water.

-

The crude solid is immediately dissolved in 30 ml of boiling isobutyl alcohol.

-

0.4 g of activated carbon is carefully added to the solution, and the mixture is stirred.

-

The hot mixture is rapidly filtered through a bed of Celite filter aid, and the filter cake is washed with 10 ml of hot isobutyl alcohol.

-

The filtrate is allowed to cool, during which the product crystallizes.

-

The crystalline product is collected by filtration and washed with 10 ml of isobutyl alcohol.

-

The final product is dried to yield 0.95–1.1 g of white needles.

| Starting Materials | Reagents | Solvent | Yield | Reference |

| Aminomalononitrile p-toluenesulfonate | Sodium Cyanide, Activated Carbon | Water, Isobutyl Alcohol | 22-26% | [10] |

Synthesis from Hydrogen Cyanide

The industrial production of this compound often involves the direct tetramerization of hydrogen cyanide in the presence of a catalyst. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the product.

Experimental Protocol (Example from Patent US3701797A):

-

A 100 mL autoclave is charged with 50 ml of dimethyl sulfoxide (DMSO), 22 g of hydrogen cyanide (HCN), and 0.3 g of sodium cyanide (NaCN).

-

The autoclave is sealed and the reaction mixture is heated to 130°C for 30 minutes with agitation.

-

After cooling, the reaction product is treated to isolate the this compound.

Experimental Protocol (Example from Patent US3629318A):

-

A solution of 1 g (0.0094 mole) of diiminosuccinonitrile in 5 ml of tetrahydrofuran is added over 2 hours to a solution of 12 ml (0.306 mole) of hydrogen cyanide and 1 ml of triethylamine in 40 ml of toluene at 0°C.

-

The mixture is stirred for an additional 3 hours at 0-5°C.

-

The reaction mixture is filtered to yield the crude product.

-

Purification by dissolution in tetrahydrofuran and precipitation with heptane yields pure this compound.

| Starting Material | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Time | Yield | Reference |

| Hydrogen Cyanide | Sodium Cyanide | DMSO | 130 | 30 min | 37% | [11] |

| Hydrogen Cyanide | Sodium Hydroxide | DMSO | 75 | 6 hours | Not Specified | [11] |

| Hydrogen Cyanide | Potassium Cyanide | DMSO | 75 | 6 hours | 52% | [11] |

| Hydrogen Cyanide | Ammonia | DMSO | 70 | 6 hours | 64% | [11] |

| Hydrogen Cyanide | Sodium Cyanide | DMF | 70 | 4 hours | 61% | [11] |

| Hydrogen Cyanide | Triethylamine / Diiminosuccinonitrile | Toluene / THF | 0-5 | 5 hours | 294% (based on diiminosuccinonitrile) | [12] |

| Hydrogen Cyanide | Trimethylamine / Cyanogen | Toluene | -10 | Not Specified | 259% (based on cyanogen) | [12] |

This compound in Prebiotic Chemistry: A Precursor to Life's Building Blocks

This compound is a cornerstone of many prebiotic synthesis theories due to its ability to form essential biomolecules under plausible early Earth conditions. Its formation from the oligomerization of hydrogen cyanide, a simple and abundant molecule in the early solar system, makes it a likely starting point for more complex organic chemistry.[1]

Synthesis of Purine Nucleobases

A key reaction in prebiotic chemistry is the photochemical rearrangement of this compound to 4-aminoimidazole-5-carbonitrile (AICN) upon exposure to UV light.[1][9] AICN is a crucial intermediate in the synthesis of purines such as adenine and guanine.[13][14]

The subsequent steps to form purines from AICN involve reactions with other simple molecules that would have been present in the prebiotic environment, such as formamidine or urea.[15]

While precise yields for the direct conversion of DAMN to canonical purines under specific prebiotic conditions are often low and part of complex reaction mixtures, studies on related systems provide valuable insights. For instance, the synthesis of diaminopurine and guanine analogues from aminoimidazole carbonitrile derivatives (derived from aminomalononitrile, a related HCN oligomer) can proceed with significant yields under thermal or microwave-assisted conditions.[16]

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| Aminoimidazole Carbonitrile Derivatives | Guanidine Carbonate | Microwave (150W, 250 psi, 2 min, 250°C) | Diaminopurine Analogues | 21-45% | [16][17] |

| Aminoimidazole Carbonitrile Derivatives | Urea | Microwave (150W, 250 psi, 2 min, 250°C) | Guanine Analogues | 21-45% | [16][17] |

It is important to note that the prebiotic synthesis of adenine from hydrogen cyanide has been reported with yields ranging from 0.035% to 20% under various conditions, including aqueous solutions, frozen states, and in the presence of ammonia.[18] While DAMN is a key intermediate, these yields reflect the overall efficiency of the entire reaction network.

Synthesis of Amino Acids

Early experiments suggested that the acidic hydrolysis of this compound could be a prebiotic source of amino acids such as glycine, alanine, and aspartic acid.[1] The hydrolysis of the nitrile groups to carboxylic acids and the subsequent decarboxylation and other reactions can lead to the formation of these fundamental building blocks of proteins.

While detailed quantitative data for the yields of specific amino acids from the direct hydrolysis of DAMN under various prebiotic conditions are not extensively tabulated in the literature, the general pathway is considered plausible. The hydrolysis of peptides and proteins to their constituent amino acids is a well-established analytical technique, typically carried out using 6 M HCl at elevated temperatures for several hours.[19] Similar principles would apply to the hydrolysis of DAMN, although the specific reaction pathways and yields would differ.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of organic and prebiotic chemistry. From its humble beginnings as an enigmatic black polymer of hydrogen cyanide, it has emerged as a molecule of profound importance, offering a plausible link between the simple chemistry of the early Earth and the complex building blocks of life. For researchers in drug development and organic synthesis, DAMN continues to be a versatile precursor for the construction of a wide range of heterocyclic compounds with potential biological activity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further exploration and utilization of this remarkable molecule. The ongoing investigation into the prebiotic chemistry of this compound not only sheds light on our own origins but also inspires the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C4H4N4 | CID 2723951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Reaction Between this compound and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 16. Multicomponent Synthesis of Diaminopurine and Guanine PNA’s Analogues Active against Influenza A Virus from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Diaminomaleonitrile: A Comprehensive Technical Guide to the Hydrogen Cyanide Tetramer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminomaleonitrile (DAMN), systematically known as (2Z)-2,3-diaminobut-2-enedinitrile, is a pivotal organic compound recognized as the tetramer of hydrogen cyanide (HCN).[1] First isolated in 1873 as a component of a black, impure solid derived from HCN polymerization, its true structure as the tetramer (HCN)₄ was confirmed in 1923.[1] This white to pale yellow crystalline solid is composed of two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[1] DAMN is a cornerstone molecule in the field of prebiotic chemistry, where it is considered a key precursor in the abiogenesis of essential biomolecules such as nucleobases and amino acids.[1] Its formation from the oligomerization of the cosmically abundant HCN positions it as a plausible starting material on early Earth. Beyond its fundamental role in the origins of life, DAMN serves as a versatile and economically significant building block in modern organic synthesis for the creation of a wide array of nitrogen-containing heterocyclic compounds. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, detailed synthesis protocols, its role in prebiotic chemical pathways, and its polymerization behavior.

Physicochemical Properties of this compound

The following tables summarize the key physicochemical and spectral properties of this compound, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₄ | [1] |

| Molar Mass | 108.104 g/mol | [1] |

| Appearance | White to pale yellow/brown crystalline solid/powder | [1] |

| Melting Point | 178-179 °C (decomposes) | [1] |

| Solubility in Water | 5 g/L (25 °C) | |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Slightly soluble in diethyl ether and dioxane. Insoluble in benzene, acetone, xylene, and toluene. |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Signals for the amino protons (NH₂) are observed. The chemical shift can vary depending on the solvent. | |

| ¹³C NMR | Resonances corresponding to the nitrile carbons and the sp² carbons of the double bond are characteristic. | |

| IR (Infrared) Spectroscopy | Characteristic absorption bands include N-H stretching of the amino groups (around 3200-3400 cm⁻¹), C≡N stretching of the nitrile groups (around 2200 cm⁻¹), and C=C stretching of the alkene bond (around 1600-1650 cm⁻¹). | |

| UV-Vis Spectroscopy | In solution, DAMN exhibits absorption maxima that can be influenced by the solvent. For example, a peak around 400 nm has been reported, which can shift upon interaction with other molecules. |

Table 3: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Data available in crystallographic databases | [1] |

| Space Group | Data available in crystallographic databases | [1] |

| Unit Cell Dimensions | Data available in crystallographic databases | [1] |

Synthesis of this compound

This compound can be synthesized through the oligomerization of hydrogen cyanide or from other nitrile-containing precursors. The following protocols provide detailed methodologies for its preparation.

Experimental Protocol 1: Synthesis from Aminomalononitrile p-toluenesulfonate

This method offers a convenient laboratory-scale synthesis that avoids the direct handling of hydrogen cyanide gas.[2]

Materials:

-

Aminomalononitrile p-toluenesulfonate

-

Sodium cyanide (NaCN)

-

Ice-cold water

-

Isobutyl alcohol

-

Activated carbon (e.g., Darco)

-

Celite filter aid

Procedure:

-

Reaction Setup: In a fume hood, prepare a cooled (0 °C) and stirred suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water.[2]

-

Addition of Sodium Cyanide: Add a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water to the suspension.[2]

-

Product Precipitation and Collection: One minute after the addition of the sodium cyanide solution, collect the precipitated this compound by filtration and wash it with 20 ml of ice-cold water.[2]

-

Recrystallization: Immediately dissolve the crude solid in 30 ml of boiling isobutyl alcohol.[2]

-

Decolorization: Add 0.4 g of activated carbon to the hot solution and stir. Be cautious to avoid frothing.[2]

-

Filtration: Rapidly filter the hot mixture through a bed of 10 g of Celite filter aid. Wash the filter cake with 10 ml of hot isobutyl alcohol.[2]

-

Crystallization and Isolation: Allow the filtrate to cool, during which the product will crystallize. Collect the crystals by filtration and wash them with 10 ml of isobutyl alcohol to yield the purified this compound.[2]

Experimental Protocol 2: Base-Catalyzed Polymerization of Hydrogen Cyanide

This method describes the direct synthesis of DAMN from hydrogen cyanide in a polar aprotic solvent.

Materials:

-

Hydrogen cyanide (HCN)

-

Dimethylformamide (DMF)

-

Sodium cyanide (NaCN)

Procedure:

-

Reaction Setup: In a pressure vessel, charge 100 ml of DMF, 31.6 g of HCN, and 5.0 g of NaCN.[3]

-

Reaction: Seal the vessel and heat the reaction mixture at 70 °C for 4 hours.[3]

-

Work-up: After the reaction is complete, the black reaction product is treated to isolate the this compound. This typically involves distillation under reduced pressure to remove the solvent and unreacted HCN, followed by extraction and purification of the solid residue.[3]

Prebiotic Significance and Reaction Pathways

This compound is a central molecule in theories of chemical evolution. It is a key intermediate in the prebiotic synthesis of purines and amino acids.

Prebiotic Synthesis of Purines

DAMN can undergo a series of reactions, often initiated by ultraviolet (UV) light, to form imidazole derivatives, which are precursors to purines like adenine.

Caption: Prebiotic pathway from DAMN to purines.

Prebiotic Synthesis of Amino Acids

Hydrolysis of this compound under acidic conditions can lead to the formation of several amino acids, including glycine, alanine, and aspartic acid.

Caption: Formation of amino acids from DAMN.

Polymerization of this compound

DAMN can undergo thermal polymerization to produce complex, nitrogen-rich conjugated polymers. This process can be carried out in bulk (solid-state or melt) or in various solvents.

Experimental Workflow for Thermal Polymerization

The following diagram outlines a general workflow for the laboratory-scale thermal polymerization of DAMN.

Caption: Workflow for DAMN thermal polymerization.

Conclusion

This compound, the tetramer of hydrogen cyanide, stands as a molecule of profound importance, bridging the gap between simple prebiotic molecules and the complex building blocks of life. Its ready formation and versatile reactivity have made it a focal point of research into abiogenesis. Concurrently, its utility as a precursor in organic synthesis highlights its continuing relevance in contemporary chemistry and drug development. The data, protocols, and pathways presented in this guide offer a comprehensive technical resource for professionals working with this fascinating and fundamental compound.

References

chemical structure and properties of diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile and highly reactive organic compound. Its unique structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a critical starting material and intermediate in a wide array of chemical syntheses. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of this compound, with a particular focus on its applications in the synthesis of heterocyclic compounds and its significance in prebiotic chemistry. Detailed experimental protocols for its synthesis and key transformations are provided, along with a comprehensive summary of its physicochemical and spectral properties.

Chemical Structure and Nomenclature

This compound is systematically named (2Z)-2,3-diaminobut-2-enedinitrile.[1] The '(Z)' designation indicates that the amino groups are on the same side of the carbon-carbon double bond (cis-configuration).[2] This configuration is crucial for many of its subsequent cyclization reactions.

Molecular Formula: C₄H₄N₄[1]

Structure:

Synonyms:

CAS Number: 1187-42-4[1]

Physicochemical and Spectroscopic Properties

This compound is typically a white to brown crystalline powder.[3][4] It is sensitive to prolonged exposure to air and light.[3]

Physical Properties

| Property | Value | Reference(s) |

| Molar Mass | 108.104 g·mol⁻¹ | [2] |

| Melting Point | 178–179 °C (decomposes) | [2] |

| Appearance | White to brown crystalline powder | [3][4] |

| Density | 1.36 g/cm³ (estimate) | [5] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 5 g/L (25 °C) | [5] |

| Methanol | Soluble | [6] |

| Ethanol | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Soluble | [6] |

| Ethyl Ether | Slightly soluble | [6] |

| Dioxane | Slightly soluble | [6] |

| Benzene | Insoluble | [6] |

| Acetone | Insoluble | [6] |

| Xylene | Insoluble | [6] |

| Toluene | Insoluble | [6] |

| Carbon Disulfide | Insoluble | [6] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| UV-Vis (Acetonitrile) | λmax ≈ 335 nm, 481 nm | [7] |

| IR (KBr pellet) | ν (cm⁻¹): 3465, 3425, 3348, 3294 (N-H stretching); 2237, 2200 (C≡N stretching); 1613 (C=C stretching) | [1] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~7.94 (broad s, 4H, NH₂) | [1] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~114 (C≡N), ~103 (C=C) | [1][8] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) deposition number is 132834.[1] This confirms the cis conformation of the amino groups.[9]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.96 Å |

| b | 6.33 Å |

| c | 10.45 Å |

| β | 110.3° |

| Z | 4 |

Synthesis of this compound

This compound is formed by the oligomerization of hydrogen cyanide.[2] Several laboratory-scale syntheses have been developed.

Experimental Protocol: Synthesis from Aminomalononitrile p-Toluenesulfonate

This procedure is adapted from Organic Syntheses.[10]

Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved.

Materials:

-

Aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mol)

-

Sodium cyanide (10.0 g, 0.204 mol)

-

Deionized water

-

Isobutyl alcohol

-

Activated carbon (Darco)

-

Celite filter aid

Procedure:

-

Cool a stirred suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water to 0 °C in an ice bath.

-

Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice-cold water.

-

Add the sodium cyanide solution to the stirred suspension.

-

One minute after the addition, collect the precipitated product by filtration and wash it with 20 mL of ice water.

-

Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol.

-

Add 0.4 g of activated carbon to the solution and stir. Note: Add the carbon carefully to avoid frothing.

-

Filter the hot mixture rapidly through a pad of 10 g of Celite.

-

Wash the filter cake with 10 mL of hot isobutyl alcohol.

-

Allow the filtrate to cool to crystallize the product.

-

Collect the crystals by filtration and wash with 10 mL of isobutyl alcohol.

-

The yield is typically 0.95–1.1 g (22–26%) of white needles with a melting point of 181–183 °C (decomposes).

Logical Workflow for Synthesis of this compound

References

- 1. Revisiting the Reaction Between this compound and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Diaminomaleonitrile (CAS 1187-42-4): A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminomaleonitrile (DAMN), also known as hydrogen cyanide tetramer, is a versatile chemical intermediate with the CAS number 1187-42-4.[1][2] Structurally, it is an organic compound featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond.[3] This arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents.[4][5][6] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and, most importantly, its applications and mechanisms of action in the context of drug discovery and development.

Chemical and Physical Properties

This compound is typically a brown crystalline powder.[7] It is sensitive to prolonged exposure to air and light.[7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄N₄ | [7] |

| Molecular Weight | 108.10 g/mol | [7] |

| Melting Point | 178-179 °C | [2] |

| Appearance | Brown crystalline powder | [7] |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO. Slightly soluble in water, ether, and dioxane. Insoluble in benzene, acetone, xylene, and toluene. | [8] |

| Stability | Sensitive to prolonged air and light exposure. | [7] |

Synthesis of this compound

This compound can be synthesized through the tetramerization of hydrogen cyanide.[2] A common laboratory-scale synthesis involves the reaction of aminomalononitrile p-toluenesulfonate with sodium cyanide in water. Another method involves the use of acetone cyanohydrin in the presence of a catalyst.[2]

General Experimental Protocol for Synthesis

The following protocol is a representative example of this compound synthesis.

Materials:

-

Aminomalononitrile p-toluenesulfonate

-

Sodium cyanide

-

Ice-cold water

-

Isobutyl alcohol

-

Activated carbon (e.g., Darco)

-

Celite filter aid

Procedure:

-

In a well-ventilated fume hood, a cooled (0°C) and stirred suspension of aminomalononitrile p-toluenesulfonate in water is prepared.

-

An aqueous solution of sodium cyanide is added to the suspension.

-

After a short period, the precipitated product is collected by filtration and washed with ice-cold water.

-

The crude product is immediately dissolved in boiling isobutyl alcohol.

-

A small amount of activated carbon is added to the solution for decolorization.

-

The hot solution is filtered through a bed of Celite.

-

The filtrate is cooled to induce crystallization.

-

The resulting white needles of this compound are collected by filtration and washed with isobutyl alcohol.

Biological Activity and Therapeutic Potential

This compound itself exhibits some biological activity, but its primary role in drug development is as a scaffold for the synthesis of more complex and potent molecules.[4] Derivatives of DAMN, particularly Schiff bases, have shown promise as inhibitors of various enzymes and as antimicrobial agents.[9][10]

Antichagasic Activity: Cruzain Inhibition

Schiff base derivatives of this compound have been identified as potent inhibitors of cruzain, a cysteine protease that is a key enzyme in the life cycle of Trypanosoma cruzi, the parasite responsible for Chagas disease.[9][11] Inhibition of cruzain disrupts the parasite's ability to replicate and evade the host immune system.[12]

Mechanism of Action: The nitrile group in these DAMN derivatives is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys25) in the active site of cruzain.[4] This is followed by a proton transfer from a nearby histidine residue (His162), leading to the formation of a covalent thioimidate adduct and inhibition of the enzyme.[4][13]

References

- 1. The inhibition of cytochrome oxidase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Computational study on the inhibition mechanism of cruzain by nitrile-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. [PDF] Syntheses , Characterization and Spectroscopic Studies on Schiff base Complexes of this compound Wahengbam | Semantic Scholar [semanticscholar.org]

- 8. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. scielo.br [scielo.br]

- 13. Experimental study and computational modelling of cruzain cysteine protease inhibition by dipeptidyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Diaminomaleonitrile in Prebiotic Chemical Networks

A Technical Guide on its Formation, Reactivity, and Significance in Abiogenesis

Abstract

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a molecule of profound interest in the study of abiogenesis.[1] Formed from the oligomerization of hydrogen cyanide (HCN), a simple and abundant molecule thought to be present on the early Earth, DAMN serves as a critical node in prebiotic chemical pathways leading to essential biomolecules.[2][3] This technical guide provides an in-depth examination of the role of this compound in the origin of life, detailing its prebiotic synthesis, its function as a direct precursor to nucleic acid bases and amino acids, and its potential for polymerization.[4] We present quantitative data from key experiments, detailed experimental protocols, and logical diagrams of reaction pathways to offer a comprehensive resource for researchers in prebiotic chemistry, chemical evolution, and drug development.

Introduction: The Prebiotic Plausibility of this compound

The origin of life from non-living matter is one of the most fundamental questions in science.[5] Current hypotheses posit a transition from simple organic compounds to complex, self-replicating systems.[5] Within this framework, hydrogen cyanide (HCN) is considered a cornerstone prebiotic precursor, readily formed from the components of the primitive atmosphere through energy inputs like ultraviolet light or electrical discharges.[3][6]

The oligomerization of HCN leads to a variety of more complex molecules, among which the tetramer, this compound ((2Z)-2,3-Diaminobut-2-enedinitrile or DAMN), is a stable and highly significant intermediate.[2] First identified as a tetramer of HCN in 1923, its central role in the prebiotic synthesis of nucleobases has been a subject of research since the 1960s. Due to the ubiquity of HCN in space, it has been proposed that DAMN and its polymers may have been present in comets and could have covered the surface of the early Earth. This document explores the chemical pathways originating from DAMN that lead to the building blocks of life.

Prebiotic Synthesis of this compound

DAMN forms through the oligomerization of hydrogen cyanide.[7] While direct polymerization of HCN is a plausible prebiotic route, laboratory syntheses often employ safer and more controlled methods to produce DAMN for experimental study.

Caption: Prebiotic formation of DAMN from four molecules of hydrogen cyanide.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol is a modification of the original synthesis that avoids the direct use of hazardous hydrogen cyanide gas.[8] It utilizes aminomalononitrile p-toluenesulfonate as a starting material.

Materials:

-

Aminomalononitrile p-toluenesulfonate

-

Sodium cyanide (NaCN)

-

Deionized water (ice-cold)

-

Isobutyl alcohol

-

Activated carbon (e.g., Darco)

-

Celite filter aid

Procedure: [8]

-

Reaction Setup: Prepare a suspension of 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water. Cool the suspension to 0°C with constant stirring in a fume hood.

-

Cyanation: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice-cold water. Add this NaCN solution to the cooled, stirred suspension.

-

Precipitation and Collection: One minute after the addition of sodium cyanide, collect the precipitated product by filtration. Wash the solid with 20 ml of ice-cold water.

-

Purification: Immediately dissolve the collected solid in 30 ml of boiling isobutyl alcohol. Add 0.4 g of activated carbon to the solution and stir. Caution: Use no more than the recommended amount of carbon, as DAMN is strongly adsorbed.[8]

-

Filtration: Rapidly filter the hot mixture through a filter bed of 10 g of Celite. Wash the filter cake with 10 ml of hot isobutyl alcohol.

-

Crystallization and Recovery: Allow the filtrate to cool. The product will crystallize as white needles. Collect the crystals by filtration and wash with 10 ml of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%). The melting point is 181–183°C (with decomposition).

DAMN as a Precursor to Nucleobases

One of the most significant roles of DAMN in abiogenesis is its ability to serve as a precursor for purine nucleobases, which are essential components of RNA and DNA.[2][9] This transformation is primarily a photochemical process, driven by UV light, which was likely abundant on the surface of the prebiotic Earth.[10][11]

The key steps involve the photoisomerization of DAMN to its trans-isomer, diaminofumaronitrile (DAFN), followed by a further photochemical rearrangement to form 4-aminoimidazole-5-carbonitrile (AICN).[7][10][12] AICN is a crucial imidazole intermediate that can then react with other simple C1 compounds, such as formamide or HCN, to form purines like adenine and guanine.[6][10]

Caption: Photochemical pathway from DAMN to the purine nucleobase Adenine.

Quantitative Data: Synthesis of Adenine from DAMN

The synthesis of adenine from DAMN can be achieved under simple thermal conditions that are highly plausible for the early Earth.[9] The table below summarizes the yield from a representative experiment.

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| DAMN | Formamide, Ammonia (10%), Ammonium Formate | Sealed tube, 150°C, 5 hours | Adenine | 48.4 | [9] |

Experimental Protocol: Thermal Synthesis of Adenine from DAMN

This protocol describes a straightforward thermal synthesis of adenine from this compound in the presence of formamide.[9]

Materials:

-

This compound (DAMN)

-

Formamide

-

Ammonia solution (to make 10% ammonia in formamide)

-

Ammonium formate

-

Sealed reaction tube

Procedure: [9]

-

Prepare Reaction Mixture: In a sealable tube, prepare a mixture of this compound (1.00 g), formamide (50 g) containing 10% ammonia, and ammonium formate (5 g).

-

Heating: Seal the tube securely. Heat the mixture at 150°C for 5 hours.

-

Product Formation: Under these conditions, adenine is produced. The reported yield is 48.4%.

-

Isolation and Analysis: (Note: The cited source does not detail the workup procedure). Standard procedures would involve cooling the mixture, followed by chromatographic techniques (e.g., HPLC) to isolate and quantify the adenine product.

Caption: Experimental workflow for the thermal synthesis of adenine from DAMN.

DAMN as a Precursor to Amino Acids

In addition to its role in forming nucleobases, DAMN is also implicated in the prebiotic synthesis of simple amino acids. Early experiments have shown that the acidic hydrolysis of this compound can yield amino acids such as glycine, alanine, and aspartic acid.[7][2] This pathway provides a direct link from a simple HCN-derived oligomer to the monomeric units of proteins, further cementing DAMN's importance as a versatile prebiotic precursor.

Caption: Hydrolysis of DAMN to produce a mixture of simple amino acids.

Experimental Protocol: General Procedure for Acidic Hydrolysis of DAMN

Materials:

-

This compound (DAMN)

-

Hydrochloric acid (HCl) solution (e.g., 6M)

-

Reflux apparatus or sealed reaction vessel

Procedure:

-

Reaction Setup: Dissolve or suspend a known quantity of DAMN in an aqueous solution of hydrochloric acid in a flask suitable for heating under reflux or in a sealed vessel.

-

Hydrolysis: Heat the mixture for a period of several hours to days, depending on the temperature and acid concentration, to allow for the complete hydrolysis of the nitrile and imine functionalities.

-

Analysis: After cooling, the resulting mixture can be analyzed for the presence of amino acids using standard techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization.

Polymerization of this compound

Beyond its role as a precursor to monomers, DAMN can itself undergo polymerization under thermal or solvothermal conditions to form C=N-based conjugated polymers.[1][4] These polymerization reactions have been studied in a variety of solvents, with protic alcohols like n-hexanol providing nearly quantitative yields at elevated temperatures.[4][13] The formation of such polymers from a simple prebiotic molecule is significant, as these materials could have formed films or matrices on the early Earth, potentially acting as catalysts or providing microenvironments for the concentration and protection of other prebiotic molecules.[1][3]

Quantitative Data: Solvothermal Polymerization of DAMN

The efficiency of DAMN polymerization is highly dependent on the solvent and temperature. The highest yields are achieved in protic n-alcohols.

| Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| n-Pentanol | 130 | 24 | ~100% | [1][4] |

| n-Hexanol | 150 | 24 | ~100% | [1][4] |

| Water | 80 | 168 | ~75% | [4][13] |

| Acetonitrile | 80 | 168 | Low | [13] |

Conclusion

This compound stands out as a molecule of central importance in the landscape of prebiotic chemistry. As a stable tetramer of the ubiquitous precursor hydrogen cyanide, its formation on the early Earth is highly plausible. Experimental evidence robustly supports its role as a versatile branching point in the synthesis of life's primary building blocks. Photochemical pathways convert DAMN into purine nucleobases, while simple hydrolysis leads to the formation of key amino acids.[7][10] Furthermore, its ability to form polymers suggests a role in creating higher-order structures that could have been crucial in the transition from a simple chemical soup to organized, protocellular systems.[4] The study of DAMN and its reactivity continues to provide critical insights into the plausible chemical networks that may have paved the way for the origin of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvothermal Polymerization of this compound Reveals Optimal Green Solvents for the Production of C=N-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abiogenesis - Wikipedia [en.wikipedia.org]

- 6. Prebiotic syntheses of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Dissipative Photochemical Abiogenesis of the Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular mechanism of this compound to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Genesis of Diaminomaleonitrile: An In-depth Technical Guide to its Formation from Hydrogen Cyanide Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminomaleonitrile (DAMN), the tetramer of hydrogen cyanide (HCN), is a pivotal molecule in the fields of prebiotic chemistry, organic synthesis, and materials science.[1][2] First isolated in 1873 as an impure black solid, it was later identified as the (HCN)₄ tetramer in 1923.[1] Its structure as this compound, with a cis-configuration of the amino groups, was fully elucidated in 1955.[1] DAMN is a crucial intermediate in the synthesis of a variety of heterocyclic compounds, including imidazoles, and has been proposed as a key precursor in the prebiotic synthesis of nucleobases and amino acids.[1][2][3] This technical guide provides a comprehensive overview of the formation of DAMN from HCN oligomerization, detailing the underlying mechanisms, experimental protocols, and quantitative data to support further research and application.

Reaction Mechanisms and Pathways

The oligomerization of hydrogen cyanide is a complex process that can lead to a variety of products, with this compound being a significant intermediate. The reaction is known to be base-catalyzed and can proceed through a stepwise addition of HCN molecules.[4][5]

The formation of DAMN is believed to proceed through the following key steps:

-

Dimerization of HCN: The initial and often rate-determining step is the formation of iminoacetonitrile (the HCN dimer).[4][6] This reaction is thermodynamically favorable.[4][6]

-

Formation of Aminomalononitrile: Iminoacetonitrile can then react with another molecule of HCN to form aminomalononitrile (the HCN trimer).[7]

-

Formation of this compound: Finally, the addition of a fourth HCN molecule to aminomalononitrile yields this compound.[8]

An alternative pathway involves the dimerization of aminomalononitrile. The overall reaction pathway is influenced by factors such as pH, temperature, and the presence of catalysts.[6][8]

Signaling Pathway of HCN Oligomerization to DAMN

Caption: Stepwise formation of DAMN from HCN.

Quantitative Data on DAMN Synthesis

The synthesis of this compound can be achieved through various methods, each with its own set of reaction conditions and resulting yields. The following tables summarize the quantitative data from several key synthetic routes.

Table 1: Synthesis of DAMN from Aminomalononitrile p-toluenesulfonate

| Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aminomalononitrile p-toluenesulfonate, Sodium Cyanide | - | Water | 0 | 1 minute | 22-26 | [3] |

Table 2: Base-Catalyzed Synthesis of DAMN from HCN

| Reactant | Solvent(s) | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| HCN | Dimethylsulfoxide (DMSO) | NaCN | 130 | 0.5 | 37 | [9] |

| HCN | DMSO | NaOH | 75 | 6 | - | [9] |

| HCN | DMSO | KCN | 75 | 6 | 52 | [9] |

| HCN | DMSO | NH₃ | 70 | 6 | 64 | [9] |

| HCN | Trimethylamine, Tetrahydrofuran, Toluene | Triethylamine | -10 to 5 | 4-5 | - | [5] |

Table 3: Organosulfur-Catalyzed Synthesis of DAMN

| HCN Source | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Acetone cyanohydrin | Sodium cyanide, Methanethiol | - | 60 | 2 | 88 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols for two common methods.

Protocol 1: Synthesis from Aminomalononitrile p-toluenesulfonate

This procedure is adapted from Organic Syntheses.[3]

Caution: This preparation should be conducted in a fume hood as hydrogen cyanide may be evolved.

-

Preparation of Reactant Suspension: Suspend 10.0 g (0.0395 mole) of aminomalononitrile p-toluenesulfonate in 20 ml of water in a flask equipped with a magnetic stirrer. Cool the suspension to 0°C in an ice bath.

-

Addition of Sodium Cyanide: Prepare a solution of 10.0 g (0.204 mole) of sodium cyanide in 30 ml of ice water. Add this solution to the stirred suspension from step 1.

-

Product Collection: One minute after the addition of the sodium cyanide solution, collect the precipitated product by filtration and wash it with 20 ml of ice water.

-

Purification: Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol. Add 0.4 g of activated carbon (e.g., Darco) and stir. Filter the hot mixture rapidly through a filter aid (e.g., Celite). Wash the filter cake with 10 ml of hot isobutyl alcohol.

-

Crystallization and Final Product: Allow the filtrate to cool to crystallize the product. Collect the white needles by filtration and wash with 10 ml of isobutyl alcohol. The expected yield is 0.95–1.1 g (22–26%). The product has a melting point of 181–183°C (with decomposition).

Protocol 2: Organosulfur-Catalyzed Synthesis from Acetone Cyanohydrin

This method provides a high-yield synthesis of DAMN.[10]

-

Reaction Setup: In an autoclave, add 10 g of NaCN to 130 ml of acetone cyanohydrin.

-

Catalyst Addition: Add 6.54 g of methanethiol to the mixture.

-

Reaction: Stir the solution at 60°C for 2 hours. The solution will turn orange.

-

Neutralization and Work-up: Neutralize the excess acetone cyanohydrin by adding a soda solution. Filter the solution and then evaporate the solvent to obtain an orange-yellow solid. The reported yield is approximately 88%.

Experimental Workflow Diagram

Caption: General experimental workflow for DAMN synthesis.

Conclusion

The formation of this compound from hydrogen cyanide oligomerization is a fundamental process with significant implications for synthetic chemistry and astrobiology. Understanding the reaction mechanisms and having access to detailed, reliable experimental protocols are essential for researchers in these fields. The data and methodologies presented in this guide offer a solid foundation for the synthesis, study, and application of this important chemical intermediate. Further research into optimizing reaction conditions and exploring novel catalytic systems will continue to enhance the utility of DAMN in various scientific endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Uses of Diaminomaleonitrile_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Beginning of HCN Polymerization: Iminoacetonitrile Formation and Its Implications in Astrochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3629318A - Synthesis of this compound from hydrogen cyanide as catalyzed by cyanogen or diiminosuccinonitrile - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US3701797A - Process for preparing this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Isomers of Diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, and its isomers are molecules of significant interest in prebiotic chemistry, synthetic organic chemistry, and potentially, in drug discovery. This technical guide provides a comprehensive exploration of the primary isomers of this compound, focusing on their synthesis, structural properties, and known biological activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction

This compound (DAMN), systematically named (2Z)-2,3-diaminobut-2-enedinitrile, is a key precursor in the prebiotic synthesis of purines and other heterocyclic compounds.[1] Its geometric isomer, diaminofumaronitrile (DAFN), the trans-isomer, also plays a crucial role in these synthetic pathways, particularly in the photochemical conversion leading to imidazole derivatives.[2] The unique structural features of these isomers, possessing both amino and nitrile functional groups on a carbon-carbon double bond, make them versatile building blocks for a wide range of chemical syntheses.[3] This guide delves into the chemical and biological landscape of these isomers, providing a foundational resource for researchers.

Chemical Properties and Isomerism

The two primary geometric isomers of 2,3-diaminobut-2-enedinitrile are this compound (cis-isomer) and diaminofumaronitrile (trans-isomer).

Diagram 1: Chemical Structures of this compound (DAMN) and Diaminofumaronitrile (DAFN)

Caption: Structures of this compound (1) and diaminofumaronitrile (2).[4]

Tautomers

Besides geometric isomerism, this compound can exist in various tautomeric forms. While the diamino form is the most stable, the potential for other tautomers influences its reactivity.

Synthesis and Experimental Protocols

Synthesis of this compound (DAMN)

DAMN can be synthesized through the oligomerization of hydrogen cyanide.[5] A common laboratory preparation involves the cyanation of aminomalononitrile.[5]

Experimental Protocol: Synthesis of this compound [1]

-

Materials: Aminomalononitrile p-toluenesulfonate, sodium cyanide, water, isobutyl alcohol, activated carbon (Darco), Celite.

-

Procedure:

-

Suspend aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mole) in 20 ml of water and cool to 0°C with stirring.

-

Add a solution of sodium cyanide (10.0 g, 0.204 mole) in 30 ml of ice water.

-

After one minute, collect the precipitated product by filtration and wash with 20 ml of ice water.

-

Immediately dissolve the solid in 30 ml of boiling isobutyl alcohol.

-

Add 0.4 g of activated carbon and stir.

-

Filter the hot mixture rapidly through 10 g of Celite.

-

Wash the filter cake with 10 ml of hot isobutyl alcohol.

-

Cool the filtrate to induce crystallization.

-

Collect the product by filtration and wash with 10 ml of isobutyl alcohol.

-

-

Yield: 0.95–1.1 g (22–26%) of white needles.

Synthesis of Diaminofumaronitrile (DAFN)

DAFN is primarily synthesized via the photochemical isomerization of DAMN.[6] The separation of DAFN from the starting DAMN is challenging due to their similar physical properties, often co-eluting in HPLC.[7] Therefore, DAFN is typically generated in situ for subsequent reactions.

Experimental Protocol: Photochemical Isomerization of DAMN to DAFN

Synthesis of this compound-derived Schiff Bases

DAMN is a versatile precursor for the synthesis of Schiff bases, which have shown interesting biological activities.

Experimental Protocol: Synthesis of a Mono-Schiff Base from DAMN

-

Materials: this compound (DAMN), substituted aldehyde (e.g., salicylaldehyde), ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve DAMN (1 mmol) in ethanol (15 mL).

-

To this solution, add an ethanolic solution of the substituted aldehyde (1 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the solution to room temperature to allow the product to precipitate.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Spectroscopic Data

The characterization of DAMN and its isomers is primarily achieved through spectroscopic techniques.

Table 1: Spectroscopic Data for this compound and its Derivatives

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (ν cm-1) | UV-Vis (λmax nm) |

| This compound (DAMN) | 4.5 (br s, 4H, NH2) | 76.5 (C-NH2), 116.0 (CN) | ~3400-3200 (N-H), ~2200 (C≡N) | 296[7] |

| DAMN-salicylaldehyde mono-Schiff base | 6.9-8.6 (m, Ar-H, CH=N), 7.86 (br s, 2H, NH2), 10.5 (br s, 1H, OH) | 103.9, 114.4, 115.0, 116.9, 119.9, 121.7, 126.5, 129.4, 133.7, 153.4, 158.6 | 3554, 3418, 3309, 3195, 2235, 2206 | Not specified |

Note: Spectroscopic data for pure DAFN is scarce due to difficulties in its isolation. Theoretical studies and analysis of DAMN/DAFN mixtures provide some insight into its spectral properties.

Biological Activity

While the direct biological activity of the core isomers of this compound is not extensively studied, their derivatives, particularly Schiff bases, have shown promising results.

Cytotoxicity

Some DAMN-based compounds have been evaluated for their cytotoxicity. For instance, certain DAMN-derived Schiff bases have demonstrated low cytotoxicity in cell lines such as HepG2.[2] This suggests that the DAMN scaffold could be a suitable starting point for the design of therapeutic agents with favorable safety profiles.

Table 2: Biological Activity of this compound Derivatives

| Compound Class | Target | Activity |

| DAMN-derived Schiff bases | Cruzain (from Trypanosoma cruzi) | Inhibition with IC50 values in the nanomolar range (e.g., 263 nM for one analog).[8][9] |

Signaling Pathways in Prebiotic Chemistry